Compound Description: (2S, 3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide and its pharmaceutically acceptable salts are investigated for their potential in treating or preventing central nervous system disorders, inflammation, pain, and neovascularization. [, , ] Specific central nervous system disorders mentioned include Alzheimer's disease, mania, and attention deficit disorders. []
Compound Description: SCH 351125 (developed from a piperidino-piperidine lead compound) is a selective CCR5 antagonist. It exhibits potent activity against RANTES binding (Ki = 2 nM) and possesses subnanomolar activity in blocking viral entry. It also demonstrates excellent antiviral potency against a panel of primary HIV-1 viral isolates. SCH 351125 shows good oral bioavailability in rats, dogs, and monkeys and is proposed as a potential therapeutic agent for treating HIV-1. This compound has entered human clinical trials. []
Compound Description: Nilotinib, a poorly water-soluble drug, benefits from improved biopharmaceutical properties when cocrystallized with benzoic acid using a green eutectic solvent. This approach enhances solubility and intrinsic dissolution rate, leading to a 15-fold improvement in oral bioavailability in rats compared to pure Nilotinib. [] Research also focuses on solubilizing amorphous nilotinib or its pharmaceutically acceptable salts using organic acids as solubilizing agents. This approach aims to increase the bioavailability of nilotinib and suppress the food effect associated with certain Nilotinib compositions. These pharmaceutical compositions are formulated as solid oral dosage forms, including capsules and tablets. [, ]
Compound Description: CP-724,714 is an anticancer drug that was discontinued due to hepatotoxicity observed in clinical studies. Research on its metabolism in human hepatocytes reveals the formation of twelve oxidative metabolites and one hydrolyzed metabolite. Notably, CP-724,714 undergoes metabolism by both CYPs and aldehyde oxidase (AO). []
Compound Description: This compound represents a novel crystalline ε-modification of Sunitinib Malate. It shows promise as an antitumor agent and tyrosine kinase inhibitor, particularly for treating oncological diseases. [] Extensive research focuses on various crystalline forms of Sunitinib malate, including anhydrous crystals and methods for their preparation. The research explores different crystallization conditions, such as temperature variations, cooling rates, seeding, and the use of precipitants, to optimize the production of specific crystal forms. [, , , , , ]
Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist. It effectively alleviates migraine symptoms and exhibits high selectivity for CGRP over adrenomedullin (AM) receptors. []
Compound Description: The solubility of Amiodarone HCl (AMDH) in binary mixtures of ethanol + water and N-methyl pyrrolidone (NMP) + water at various temperatures (293.2, 298.2, 303.2, 308.2, and 313.2 K) was investigated. The maximum solubility of AMDH was observed at 313.2 K in a solution with an ethanol mass fraction of 0.76. []
Compound Description: This nickel(II) complex has been synthesized and characterized by IR spectrum and single-crystal X-ray diffraction analysis. It was investigated for its catalytic activity towards norbornene vinyl addition polymerization and showed good catalytic activity using MAO as a cocatalyst. []
1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one and 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives
Compound Description: These compounds were synthesized as potential anticancer molecules targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. Molecular docking studies were conducted to evaluate their interactions with these targets. []
5-ethyl-1, 5-n-propyl2, and 5-/j-butyl-2-diethylamino-6-methyl4(J//)-pyrimidinone
Compound Description: These three pyrimidinone derivatives were synthesized and characterized to explore their tautomerism and potential biological activities. [, ]
Compound Description: The invention relates to a new crystalline η-modification of Imatinib Mesylate, an antileukemic cytostatic drug used in cancer therapy. The new modification is characterized by a unique set of planar distances and IR-spectra. []
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine and analogues
Compound Description: These compounds were developed as potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors (nAChRs). They exhibit high binding affinities for nAChRs and possess greater lipophilicity than the existing radiotracer, suggesting potentially faster blood-brain barrier penetration. []
2-(Diethylamino)-5-phenyl-3H-azepine derivatives
Compound Description: The reactivity of azepinyl anions, derived from 2-(diethylamino)-5-phenyl-3H-azepines, towards alkylating agents has been investigated, leading to the synthesis of new substituted azepine derivatives. The structure of one such derivative, 2-(diethylamino)-5-methyl-3-(methylthio)-5-phenyl-5H-azepine, has been confirmed by X-ray analysis. []
Compound Description: The invention relates to the topical pharmaceutical compositions containing rel-N-[6-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-3-pyridinyl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide and methods for producing such compositions. []
Compound Description: DU 125530, a novel, selective, silent 5-HT(1A) antagonist, is under clinical development for potential applications in treating anxiety and mood disorders. It exhibits a dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching up to 72% at 2 hours post-dose. []
Compound Description: These compounds, prepared as potential topical and systemic anti-inflammatory agents, were tested for their ability to inhibit inflammation in models such as the acute PMA mouse ear swelling test and the carrageenan rat paw edema model. []
Compound Description: This compound represents a novel Baylis-Hillman adduct and a 2,3,5-substituted derivative of pyridine. Its crystal structure has been reported. []
Compound Description: A novel process for preparing this compound, which possesses anti-inflammatory properties, uses a method called "catalyst phase transfer" for N-methylations. []
Compound Description: The crystal structure of this compound has been determined. It forms infinite chains along the c axis due to O—H⋯N hydrogen bonds. []
Compound Description: The crystal structure of this compound reveals the presence of O—H⋯N and C—H⋯N interactions, leading to the formation of infinite chains along the b axis. []
Compound Description: This tricyclic boron-nitrogen-sulfur compound has been synthesized and characterized, including the determination of its crystal structure by X-ray crystallography. []
1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine and analogues
Compound Description: 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine, the N-desnitro metabolite of the insecticide imidacloprid, exhibits potent inhibitory activity against -nicotine binding at the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR). Analogues of this compound, modified in the heterocyclic moiety, were synthesized and evaluated for their potency as nAChR inhibitors. []
(7α)-21-[4-[(Diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate (TAS-108) and its metabolites
Compound Description: TAS-108, a novel steroidal antiestrogen, shows promise in treating breast cancer by modulating the recruitment of transcriptional cofactors by estrogen receptors. Research investigates the metabolism and tissue distribution of TAS-108 and its metabolites in rats. [, ]
N-Pyridinyl(methyl)‐1,2‐dihydro‐4‐hydroxy‐2‐oxoquinoline‐3‐carboxamides and analogues
Compound Description: These compounds, synthesized as analogues of roquinimex, were tested for their topical anti-inflammatory activity by evaluating their inhibitory effects in the phorbol myristate acetate (PMA)‐induced mouse ear swelling test. []
(6-methyl-2-pyridinyl)acetoacetamide
Compound Description: This compound, a β-diketonate-type ligand, was synthesized and its crystal structure was reported. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.